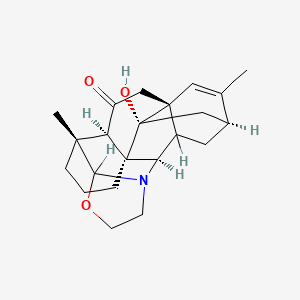

Spirasine I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

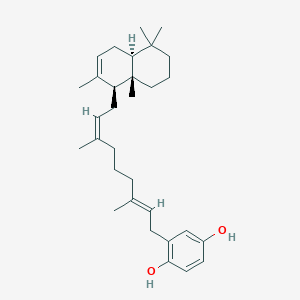

Spirasine I is a diterpenoid. It derives from a hydride of an atisane.

Wissenschaftliche Forschungsanwendungen

Pharmacological and Therapeutic Efficacy

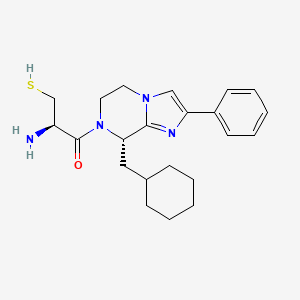

Spirasine I, recognized as Spirapril, is primarily evaluated for its efficacy in the treatment of hypertension. Studies highlight its significant role in blood pressure reduction and normalization in patients with mild to severe hypertension. Spirapril's dose-response curve appears to be flat for doses ranging from 6 to 24 mg daily, indicating a consistent effect across this dosage range. However, its relative antihypertensive efficacy compared to other ACE inhibitors requires further investigation, despite some clinical trials indicating comparable reductions in blood pressure to drugs like enalapril or captopril. Notably, spirapril is generally well-tolerated and is distinct from most ACE inhibitors due to its dual renal and hepatic clearance mechanisms, suggesting potential advantages for patients with renal impairment (Noble & Sorkin, 1995).

Safety Pharmacology and Emerging Concepts

This compound's role extends into the domain of safety pharmacology (SP), a vital part of the drug development process. SP aims to predict and identify adverse drug effects prior to clinical trials. The core battery and supplemental SP studies assess the effects of new chemical entities on major organ systems, including cardiovascular, central nervous, respiratory, renal, and gastrointestinal systems. Recent advancements in SP involve integrating new approaches to refine and provide mechanistic insights into potential adverse effects associated with test compounds, enhancing the overall scope of SP (Hamdam et al., 2013).

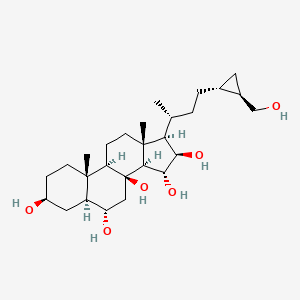

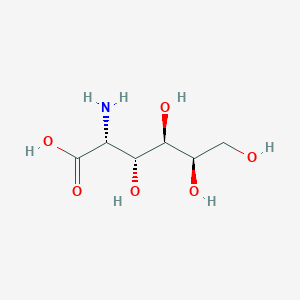

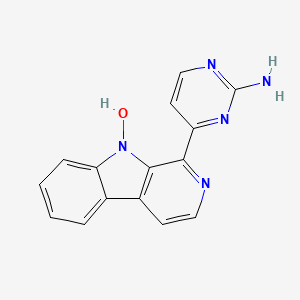

Bioactivity and Phytochemistry

Research on the genus Spiraea, to which this compound is related, emphasizes its medicinal and ornamental significance. The review of Spiraea plants highlights a diverse array of secondary metabolites, including phenolic compounds, terpenoids, alkaloids, and steroids. These compounds contribute to various biological activities such as antioxidant, antibacterial, anti-inflammatory, and antifungal effects. Biotechnological research on Spiraea species is promising, indicating potential for further chemical and pharmacological studies (Kostikova & Petrova, 2021).

Analytical and Material Sciences

This compound is also relevant in analytical and material sciences. For instance, in the context of trace elements and their species determination by inductively coupled plasma mass spectrometry (ICP-MS), solid-phase extraction (SPE) is a widely used technique. Advanced functional materials (AFMs) in SPE play a crucial role in enhancing the methodology's sensitivity, selectivity, sample throughput, and application potential. These AFMs, including nanometer-sized materials and magnetic materials, exhibit high adsorption capacity and selectivity, offering significant benefits in various real sample analyses (He et al., 2017).

Eigenschaften

CAS-Nummer |

106777-13-3 |

|---|---|

Molekularformel |

C22H29NO3 |

Molekulargewicht |

355.5 g/mol |

IUPAC-Name |

(1R,5R,11R,14S,17R,20S,21S)-21-hydroxy-5,15-dimethyl-7-oxa-10-azaheptacyclo[12.6.2.01,11.05,20.06,10.012,17.017,21]docos-15-en-19-one |

InChI |

InChI=1S/C22H29NO3/c1-12-9-20-11-15(24)16-19(2)4-3-5-21(16)17(23-6-7-26-18(19)23)14(20)8-13(12)10-22(20,21)25/h9,13-14,16-18,25H,3-8,10-11H2,1-2H3/t13-,14?,16+,17+,18?,19+,20-,21+,22-/m0/s1 |

InChI-Schlüssel |

BDYVYNKEWLPLCY-SRCHUMBQSA-N |

Isomerische SMILES |

CC1=C[C@@]23CC(=O)[C@@H]4[C@]5(CCC[C@@]46[C@@]2(C[C@@H]1CC3[C@H]6N7C5OCC7)O)C |

SMILES |

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |

Kanonische SMILES |

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

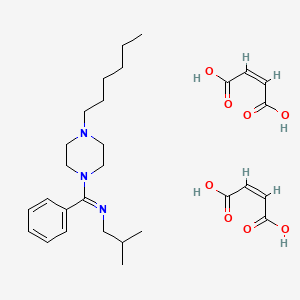

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)

![mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate](/img/structure/B1251713.png)